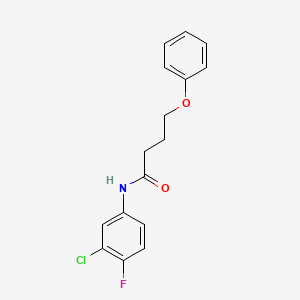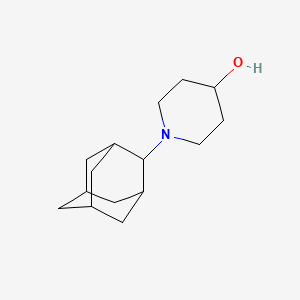![molecular formula C16H16BrClO3 B5161332 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is a complex organic compound that belongs to the class of polyhalo substituted benzenes. This compound is characterized by the presence of bromine, chlorine, and ethoxyphenoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with bromine and chlorine. One common method involves the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The ethoxyphenoxy group is then attached through a nucleophilic substitution reaction, using reagents such as phenol and aluminium chloride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
化学反応の分析
Types of Reactions
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phenol and Aluminium Chloride: For nucleophilic substitution reactions.
Arylboronic Acids: For Suzuki coupling reactions.
Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield biphenyl derivatives, while nucleophilic substitution reactions can produce various substituted benzene compounds.
科学的研究の応用
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: The compound may be used in the synthesis of pharmaceutical agents and in drug discovery research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions to yield the final product. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
Similar Compounds
1-bromo-4-chloro-2-fluorobenzene: Another polyhalo substituted benzene that undergoes similar reactions.
1-bromo-2-chloroethane: A simpler compound with similar halogen substitutions.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A compound with similar structural features and applications.
Uniqueness
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and in various scientific research applications.
特性
IUPAC Name |
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-2-19-15-5-3-4-6-16(15)21-10-9-20-14-8-7-12(18)11-13(14)17/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRBKNTFOJIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)

![2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride](/img/structure/B5161273.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide](/img/structure/B5161293.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)

